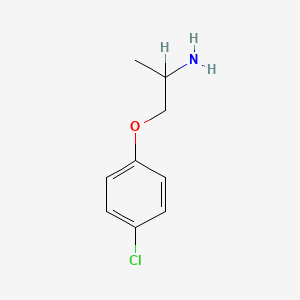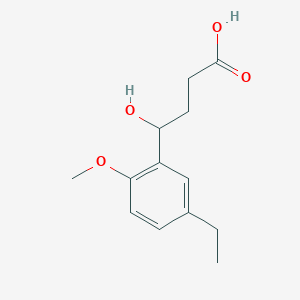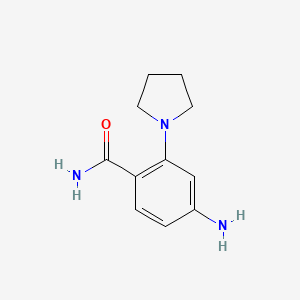![molecular formula C8H21N3 B1336417 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- CAS No. 61877-80-3](/img/structure/B1336417.png)
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Paper discusses a highly stereoselective method for synthesizing optically active trisubstituted 1,2-ethylenediamines. The process involves the addition of Grignard reagents to alpha-amino N-diphenylphosphinoyl ketimines derived from alpha-amino acids. This method yields the desired product with high diastereoselectivity and good overall yields. The removal of the diphenyphosphinoyl group is achieved under reductive conditions without causing racemization, which is crucial for maintaining the optical purity of the compound.
Molecular Structure Analysis
In paper , the focus is on the preparation of ternary platinum(II) complexes that include N-(omega-phenylalkyl)-1,2-ethanediamine and 2,2'-dipyridine. The study explores how the length of the methylene chain in the N-(omega-phenylalkyl)-1,2-ethanediamine affects the stacking interactions with arylsulfonates. NMR measurements suggest that intramolecular stacking is present when the methylene chain is short (n=1), while intermolecular stacking occurs when the chain is longer (n=3).
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Paper examines the physical and chemical properties of square-planar platinum(II) complexes with N-ethyl- or N-benzyl-1,2-ethanediamine. The study reveals that the N-ethyl and N-benzyl groups in these complexes exhibit pseudo axial disposition due to intramolecular repulsion. This disposition is influenced by the aromatic diamines in the coordination sphere. The NMR measurements indicate significant upfield shifts due to the ring current effect, especially in the N-benzyl-1,2-ethanediamine complexes. The solvent and temperature effects on these shifts are also discussed, with observations that protein denaturants like guanidinium chloride and urea can reduce the stacking interactions within the complexes.
Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Pyrilamine-d6 : A study by Bird and Shuker (1985) reported the synthesis of Pyrilamine-d6 using 1,2-ethanediamine derivatives, highlighting its utility in the creation of labeled compounds for pharmaceutical research (Bird & Shuker, 1985).
Preparation of Pramiracetam : Dodd et al. (1986) described the use of 1,2-ethanediamine derivatives in the synthesis of tritium-labeled pramiracetam, a compound of interest in cognitive enhancement studies (Dodd et al., 1986).
Phosphino(silyl)carbenes Production : Krysiak et al. (2004) utilized 1,2-ethanediamine derivatives in the production of stable optically pure phosphino(silyl)carbenes, significant for enantioselective cyclopropanation reactions (Krysiak et al., 2004).
Chemical Complex Formation
Formation of Nickel(II) Complexes : Koner et al. (1991) explored the thermal behavior of nickel(II) complexes with 1,2-ethanediamine derivatives, contributing to the understanding of coordination chemistry and materials science (Koner et al., 1991).
Platinum(II) Complex Studies : Goto et al. (2000) conducted research on platinum(II) complexes involving 1,2-ethanediamine derivatives, which is significant in the study of molecular interactions and complex formation in inorganic chemistry (Goto et al., 2000).
Ethylene Oligomerization Catalysts : Nyamato et al. (2016) investigated nickel(II) complexes chelated by (amino)pyridine ligands derived from 1,2-ethanediamine as catalysts for ethylene oligomerization, relevant in industrial chemistry applications (Nyamato et al., 2016).
Polymer Chemistry
- Development of Poly(amido-amine)s : Ferruti et al. (2000) utilized 1,2-ethanediamine derivatives in the creation of poly(amido-amine)s, emphasizing their potential in biomedical applications like drug delivery systems (Ferruti et al., 2000).
Propriétés
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-9-5-6-11(4)8-7-10(2)3/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQJAYIOAMAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433693 |
Source


|
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
CAS RN |
61877-80-3 |
Source


|
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)
![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)

![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)

